

Application Note: USP-Compliant HPLC Analysis of Epinephrine

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Compound of Interest		
Compound Name:	Epinephrine	
Cat. No.:	B1671497	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of **Epinephrine**, adhering to United States Pharmacopeia (USP) methodologies. The protocols and data presented are intended to guide researchers in establishing and validating their own analyses for both drug substance and drug product.

Principle

The accurate quantification of **epinephrine** is critical for ensuring the safety and efficacy of pharmaceutical products. The USP monograph for **Epinephrine** Injection outlines a reversed-phase HPLC method that separates **epinephrine** from potential impurities and degradation products.[1] This method utilizes an octylsilane (C8) column with an ion-pairing agent in the mobile phase to achieve optimal retention and resolution. Detection is performed using an ultraviolet (UV) detector. Recent updates to the **Epinephrine** USP monograph have incorporated modern HPLC methods for assay and purity, replacing older titration techniques to align with global ICH standards.[2]

Chromatographic Conditions

A summary of the typical chromatographic conditions for the analysis of **epinephrine** is provided below. These are based on the USP monograph for **Epinephrine** Injection.[1]



Parameter	Value
Column	L7 packing (Octylsilane C8), 4.6-mm x 15-cm
Mobile Phase	85:15 mixture of aqueous buffer and methanol. The aqueous buffer consists of 0.05 M monobasic sodium phosphate, ~0.5 g/L sodium 1-octanesulfonate, and ~0.045 g/L edetate disodium. The pH is adjusted to 3.8 with phosphoric acid.[1][3]
Flow Rate	2.0 mL/minute[1]
Injection Volume	20 μL
Detector	UV at 280 nm[1]
Column Temperature	Ambient

Experimental ProtocolsPreparation of Solutions

Mobile Phase Preparation:

- Dissolve 6.9 g of monobasic sodium phosphate in 1 L of HPLC-grade water to make a 0.05 M solution.
- To this solution, add 519 mg of sodium 1-octanesulfonate and 45 mg of edetate disodium.
- Mix thoroughly to dissolve all components.
- Adjust the pH of the aqueous solution to 3.8 by the dropwise addition of phosphoric acid.[1]
- Combine 85 volumes of this aqueous buffer with 15 volumes of methanol.
- Filter the final mobile phase through a 0.45 μm membrane filter and degas before use.

Standard Solution Preparation (0.1 mg/mL of **Epinephrine**):



- Accurately weigh a suitable quantity of USP Epinephrine Bitartrate Reference Standard (RS).
- Dissolve the standard in the Mobile Phase.
- Quantitatively dilute with the Mobile Phase to obtain a final concentration of approximately 0.1 mg of **epinephrine** per mL.[1] (Note: The molecular weight of **epinephrine** bitartrate is 333.29 g/mol, and that of **epinephrine** is 183.20 g/mol. This conversion must be applied when calculating the concentration).

Sample (Assay) Solution Preparation:

- Accurately weigh a portion of the Epinephrine drug substance or measure a volume of Epinephrine Injection.
- Dissolve and dilute the sample with the Mobile Phase to achieve a final concentration of approximately 0.1 mg/mL of epinephrine.[1]

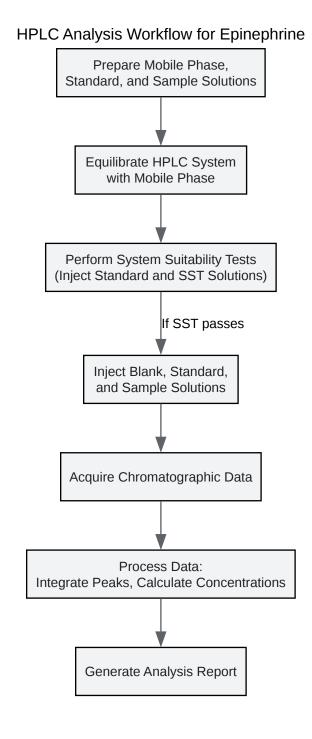
System Suitability Solution Preparation:

 Prepare a solution of dopamine hydrochloride in the Standard Solution to obtain a concentration of about 0.1 mg of dopamine hydrochloride per mL.[1]

HPLC Analysis Workflow

The general workflow for performing the HPLC analysis is as follows:





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Caption: A flowchart of the experimental workflow for the HPLC analysis of **epinephrine**.



System Suitability

Before sample analysis, the chromatographic system must meet the criteria defined in the USP monograph.

Parameter	Acceptance Criteria
Resolution (R)	The resolution between the epinephrine and dopamine hydrochloride peaks must be not less than 3.5.[1]
Relative Standard Deviation (RSD)	The RSD for replicate injections of the Standard preparation must be not more than 2.0%.[1]
Tailing Factor (T)	A tailing factor of not more than 2.0 for the epinephrine peak is generally considered acceptable.

Method Validation Summary

The following table summarizes representative data from a validation study of a stability-indicating HPLC method for **epinephrine** tartrate. This provides an example of the performance characteristics expected from a well-validated method.

Validation Parameter	Result
Linearity (Concentration Range)	0.3 – 10 mg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	99.25% – 101.81%[4]
Precision (% RSD)	< 2.0% (for intra-day and inter-day)[4]
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantitation (LOQ)	0.3 μg/mL

Data Presentation and Calculations



The concentration of **epinephrine** in the sample is calculated by comparing the peak response of the sample solution to that of the standard solution.

Calculation Formula:

Csample = (Asample / Astandard) * Cstandard

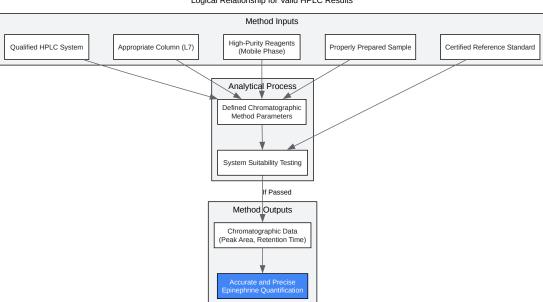
Where:

- Csample is the concentration of **epinephrine** in the sample solution.
- Asample is the peak area of **epinephrine** in the sample chromatogram.
- Astandard is the peak area of epinephrine in the standard chromatogram.
- Cstandard is the concentration of **epinephrine** in the standard solution.

Signaling Pathways and Logical Relationships

The relationship between the analytical method components and the desired outcome (a valid result) can be visualized as follows:





Logical Relationship for Valid HPLC Results

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Caption: A diagram illustrating the logical flow from inputs to a valid analytical result.

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